2H-tetrazol-2-ium-5-carboxamide
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Overview
Description
2H-tetrazol-2-ium-5-carboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Tetrazole Derivatives in Medicinal Chemistry
- Tetrazole derivatives, including 2H-tetrazol-2-ium-5-carboxamide, are vital in medicinal chemistry and drug design due to their bioisosterism to carboxylic acids and amides, metabolic stability, and other beneficial physicochemical properties. Multicomponent reaction chemistry offers access to multiple tetrazole scaffolds, providing novelty, diversity, and complexity in drug development (Neochoritis, Zhao, & Dömling, 2019).
Structural Biology and Chemical Behavior
- The binding mode, structural biology, 3D conformations, and general chemical behavior of 2H-tetrazole derivatives are not fully understood, indicating a significant area for further research (Neochoritis et al., 2019).
Use in Synthesis of Energetic Compounds
- Tetrazole derivatives have been used in the synthesis of nitrogen-rich energetic compounds. For example, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, a related compound, was synthesized for potential use in explosives, showcasing the diverse applications of this chemical class (Qin, Li, Zhang, & Zhang, 2016).
Role in Anti-Diabetic and Antimicrobial Screening
- Novel 1-aryl-N-tosyl-1H-tetrazole-5-carboxamide derivatives, closely related to this compound, have been synthesized and evaluated for anti-diabetic and antimicrobial activity, highlighting the potential of tetrazole derivatives in various therapeutic areas (Selvarasu, Srinivasan, Mannathusamy, & Susai, 2021).
Application in Dynamic 1H-NMR Studies
- N,N-dimethyl carbamoyl 5-aryloxytetrazoles, including derivatives of this compound, have been studied using dynamic 1H-NMR to understand their chemical properties and behavior (Movahedifar et al., 2017).
Synthesis and Quantitative Structure-Activity Relationships
- The synthesis and antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides have been explored, demonstrating the potential of these compounds in developing new antiallergic drugs (Ford et al., 1986).
Properties
Molecular Formula |
C2H4N5O+ |
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Molecular Weight |
114.09 g/mol |
IUPAC Name |
2H-tetrazol-2-ium-5-carboxamide |
InChI |
InChI=1S/C2H3N5O/c3-1(8)2-4-6-7-5-2/h(H2,3,8)(H,4,5,6,7)/p+1 |
InChI Key |
FLABMTVDNODXQV-UHFFFAOYSA-O |
SMILES |
C1(=N[NH2+]N=N1)C(=O)N |
Canonical SMILES |
C1(=N[NH2+]N=N1)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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